Fmoc-Tyr(Bzl)-OH

描述

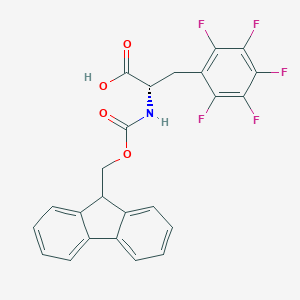

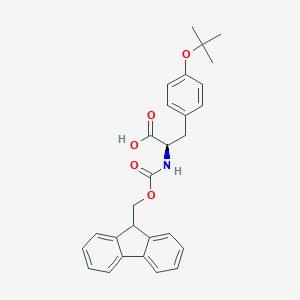

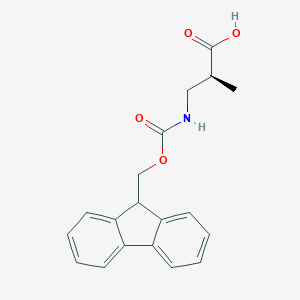

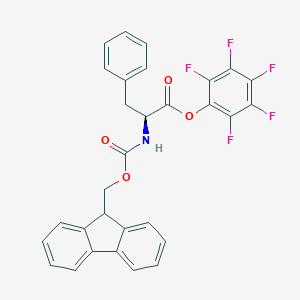

Fmoc-Tyr(Bzl)-OH, also known as Fmoc-O-benzyl-L-tyrosine, is a compound with the empirical formula C31H27NO5 . It is commonly used in peptide synthesis .

Molecular Structure Analysis

The molecular structure of Fmoc-Tyr(Bzl)-OH consists of 31 carbon atoms, 27 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The molecular weight is 493.55 .Physical And Chemical Properties Analysis

Fmoc-Tyr(Bzl)-OH has an assay of ≥98.0% (HPLC), an optical activity of [α]20/D −16.0±2.5°, c = 1% in DMF, and a melting point of 157-161 °C . It is stored at a temperature of 2-8°C .科学研究应用

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Tyr(Bzl)-OH: is widely used in Solid-Phase Peptide Synthesis (SPPS) , a method for the synthesis of peptides. This technique involves the sequential addition of amino acid residues to a growing peptide chain while anchored to a solid support. The Fmoc group protects the amino group during the synthesis process and is removed under basic conditions before the next amino acid is added .

Peptide-Based Hydrogels

Peptide-based hydrogels are another application where Fmoc-Tyr(Bzl)-OH can be utilized. These hydrogels are biocompatible materials suitable for various biological, biomedical, and biotechnological applications, such as drug delivery systems and diagnostic tools for imaging . The Fmoc group contributes to the amphiphilic nature of peptides that are essential for hydrogel formation .

Drug Development

In drug development, Fmoc-Tyr(Bzl)-OH can be used to synthesize peptides that have potential as therapeutic agents. The ability to create specific and complex peptide sequences makes it a valuable tool in developing new drugs .

安全和危害

作用机制

Target of Action

Fmoc-Tyr(Bzl)-OH is primarily used in the synthesis of peptides . Its primary targets are the amino acids that it binds to during peptide synthesis . The role of these targets is to form the backbone of the peptide chain, which can then fold into a specific conformation to perform a biological function .

Mode of Action

Fmoc-Tyr(Bzl)-OH interacts with its targets through a process known as Fmoc/tBu solid-phase peptide synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The Fmoc group is a base-labile protecting group, which means it can be removed under basic conditions, allowing the next amino acid to be added to the growing peptide chain .

Biochemical Pathways

The biochemical pathway affected by Fmoc-Tyr(Bzl)-OH is the synthesis of peptides . The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein . The downstream effects of this process include the formation of peptides that can act as hormones, neurotransmitters, or antibiotics, among other functions .

Pharmacokinetics

The properties of the resulting peptides would depend on their specific sequences and structures .

Result of Action

The molecular effect of Fmoc-Tyr(Bzl)-OH’s action is the formation of peptide bonds, leading to the synthesis of peptides . On a cellular level, these peptides can interact with various targets, such as receptors or enzymes, to exert their biological effects .

Action Environment

The action of Fmoc-Tyr(Bzl)-OH is influenced by the conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of peptide bond formation . Additionally, the choice of solvents can have an impact on the environmental sustainability of the process .

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27NO5/c33-30(34)29(18-21-14-16-23(17-15-21)36-19-22-8-2-1-3-9-22)32-31(35)37-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29H,18-20H2,(H,32,35)(H,33,34)/t29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHSJSKPWIOKIJ-LJAQVGFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560162 | |

| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Tyr(Bzl)-OH | |

CAS RN |

71989-40-7 | |

| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Fmoc-Tyr(Bzl)-OH contribute to hydrogel formation, and what potential application does this have in drug delivery?

A: Research indicates that Fmoc-Tyr(Bzl)-OH can act as a low-molecular-weight gelator, self-assembling into a hydrogel network primarily through aromatic interactions. [] This self-assembly process is significantly enhanced when combined with other aromatic amino acid derivatives, like Fmoc-Phe-OH. These hydrogels, particularly when incorporating carbon nanomaterials like oxidized carbon nanotubes or graphene oxide, demonstrate the ability to encapsulate and release drugs, such as l-ascorbic acid, in a controlled manner upon near-infrared light irradiation. [] This property highlights their potential in developing targeted and stimuli-responsive drug delivery systems.

Q2: Can you describe the use of Fmoc-Tyr(Bzl)-OH in peptide synthesis and provide an example?

A: Fmoc-Tyr(Bzl)-OH serves as a protected building block in solid-phase peptide synthesis. The Fmoc group protects the amino terminus, while the benzyl group protects the hydroxyl side chain of tyrosine. These protecting groups prevent unwanted side reactions during peptide chain elongation. [] For instance, Fmoc-Tyr(Bzl)-OH was successfully coupled with N,N′-isopropylidene asparagine [cAsn(acetone)] to synthesize dipeptides, which were further utilized in constructing a novel endomorphin-2 analogue with potential antinociceptive properties. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid](/img/structure/B557290.png)